4-(Imidazo[2,1-b]thiazol-6-yl)phenol
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Overview
Description
4-(Imidazo[2,1-b]thiazol-6-yl)phenol is a heterocyclic compound that features both imidazole and thiazole rings fused together. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Imidazo[2,1-b]thiazol-6-yl)phenol typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method includes the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction conditions often involve heating the reagent mixture in a solvent like benzene for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow systems with multistage reactors. For example, the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid in a three-reactor system can yield imidazo[2,1-b]thiazole derivatives . This method allows for efficient production without the need for isolating intermediate compounds.
Chemical Reactions Analysis
Types of Reactions
4-(Imidazo[2,1-b]thiazol-6-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazole or thiazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazo[2,1-b]thiazole-6-carboxylic acid, while substitution reactions can introduce various functional groups onto the phenol ring .
Scientific Research Applications
4-(Imidazo[2,1-b]thiazol-6-yl)phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Imidazo[2,1-b]thiazol-6-yl)phenol involves its interaction with various molecular targets and pathways. For instance, it can modulate the immune system through T-cell activation and proliferation, increase neutrophil mobility, and stimulate antibody formation . Additionally, it can inhibit specific enzymes or receptors involved in cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Levamisole: A well-known imidazo[2,1-b]thiazole derivative used as an anthelmintic and immunomodulatory agent.
Pifithrin-β: An antineoplastic agent with a similar imidazo[2,1-b]thiazole structure.
WAY-181187: An anxiolytic agent with a partially hydrogenated imidazo[2,1-b]thiazole ring.
Uniqueness
4-(Imidazo[2,1-b]thiazol-6-yl)phenol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its phenol group allows for additional functionalization, making it a versatile compound for various applications .
Properties
Molecular Formula |
C11H8N2OS |
---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
4-imidazo[2,1-b][1,3]thiazol-6-ylphenol |
InChI |
InChI=1S/C11H8N2OS/c14-9-3-1-8(2-4-9)10-7-13-5-6-15-11(13)12-10/h1-7,14H |
InChI Key |
CUFPGQXVRGWHOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=CSC3=N2)O |
Origin of Product |
United States |
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